1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of fluorophenyl groups: This step involves the substitution reaction where fluorophenyl groups are introduced to the pyrazole ring.
Methoxylation: The methoxy groups are introduced through a nucleophilic substitution reaction.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 1-(4-bromophenyl)-4-[(4-bromophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3/c1-31-21-4-2-3-19(13-21)27-24(30)23-22(32-15-16-5-7-17(25)8-6-16)14-29(28-23)20-11-9-18(26)10-12-20/h2-14H,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQVYIXAGBYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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